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molecular formula C6H7NOS B8673189 2-Methyl-3-furancarbothioamide

2-Methyl-3-furancarbothioamide

Cat. No. B8673189
M. Wt: 141.19 g/mol
InChI Key: SKRRILGHUVJNSY-UHFFFAOYSA-N
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Patent
US05914351

Procedure details

A reaction mixture of N-[4-chloro-3-[dimethylhydrazono)methyl]phenyl]-2-methyl 3-furancarboxamide (1 g), sodium bicarbonate (1.8 g) and Lawesson's reagent (0.9 g) in toluene (20 mL) was refluxed for 3 hours. The reaction mixture was then cooled and filtered through a plug of neutral aluminum oxide and eluted with ether. Evaporation of the solvent produced 0.6 g of N-[4-chloro-3-[dimethylhydrazono)methyl]phenyl]-2-methyl-3-furancarbothioamide, m.p. 90-92° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][CH:4]=[CH:5][C:6]=1[C:7]([NH2:9])=O.C(=O)(O)[O-].[Na+].COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:24])=CC=1>C1(C)C=CC=CC=1>[CH3:1][C:2]1[O:3][CH:4]=[CH:5][C:6]=1[C:7](=[S:24])[NH2:9] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC=1OC=CC1C(=O)N
Name
Quantity
1.8 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0.9 g
Type
reactant
Smiles
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
FILTRATION
Type
FILTRATION
Details
filtered through a plug of neutral aluminum oxide
WASH
Type
WASH
Details
eluted with ether
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
CC=1OC=CC1C(N)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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